Cas no 2228732-69-0 (7-(prop-2-yn-1-yl)quinoline)

7-(prop-2-yn-1-yl)quinoline Chemical and Physical Properties
Names and Identifiers
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- 7-(prop-2-yn-1-yl)quinoline
- 2228732-69-0
- EN300-1759077
-
- Inchi: 1S/C12H9N/c1-2-4-10-6-7-11-5-3-8-13-12(11)9-10/h1,3,5-9H,4H2
- InChI Key: ULZIUFCTXIWFIC-UHFFFAOYSA-N
- SMILES: N1C=CC=C2C=CC(CC#C)=CC=12
Computed Properties
- Exact Mass: 167.073499291g/mol
- Monoisotopic Mass: 167.073499291g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9Ų
- XLogP3: 2.6
7-(prop-2-yn-1-yl)quinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1759077-0.25g |
7-(prop-2-yn-1-yl)quinoline |
2228732-69-0 | 0.25g |
$1196.0 | 2023-09-20 | ||
Enamine | EN300-1759077-2.5g |
7-(prop-2-yn-1-yl)quinoline |
2228732-69-0 | 2.5g |
$2548.0 | 2023-09-20 | ||
Enamine | EN300-1759077-5.0g |
7-(prop-2-yn-1-yl)quinoline |
2228732-69-0 | 5g |
$3770.0 | 2023-06-03 | ||
Enamine | EN300-1759077-10.0g |
7-(prop-2-yn-1-yl)quinoline |
2228732-69-0 | 10g |
$5590.0 | 2023-06-03 | ||
Enamine | EN300-1759077-0.1g |
7-(prop-2-yn-1-yl)quinoline |
2228732-69-0 | 0.1g |
$1144.0 | 2023-09-20 | ||
Enamine | EN300-1759077-10g |
7-(prop-2-yn-1-yl)quinoline |
2228732-69-0 | 10g |
$5590.0 | 2023-09-20 | ||
Enamine | EN300-1759077-5g |
7-(prop-2-yn-1-yl)quinoline |
2228732-69-0 | 5g |
$3770.0 | 2023-09-20 | ||
Enamine | EN300-1759077-1g |
7-(prop-2-yn-1-yl)quinoline |
2228732-69-0 | 1g |
$1299.0 | 2023-09-20 | ||
Enamine | EN300-1759077-1.0g |
7-(prop-2-yn-1-yl)quinoline |
2228732-69-0 | 1g |
$1299.0 | 2023-06-03 | ||
Enamine | EN300-1759077-0.05g |
7-(prop-2-yn-1-yl)quinoline |
2228732-69-0 | 0.05g |
$1091.0 | 2023-09-20 |
7-(prop-2-yn-1-yl)quinoline Related Literature
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1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
Additional information on 7-(prop-2-yn-1-yl)quinoline
Comprehensive Analysis of 7-(prop-2-yn-1-yl)quinoline (CAS No. 2228732-69-0): Properties, Applications, and Research Trends
7-(prop-2-yn-1-yl)quinoline (CAS No. 2228732-69-0) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in pharmaceutical research, material science, and catalysis. This quinoline derivative features a prop-2-yn-1-yl substituent, which introduces distinct reactivity patterns, making it a valuable intermediate for synthetic chemists. Below, we delve into its properties, synthesis, and emerging applications while addressing trending queries in the scientific community.
The molecular formula of 7-(prop-2-yn-1-yl)quinoline is C12H9N, with a molecular weight of 167.21 g/mol. Its structure combines the aromatic quinoline core with an alkyne functional group, offering dual reactivity for cross-coupling reactions and click chemistry. Researchers often explore its role in drug discovery, particularly in designing kinase inhibitors or fluorescence probes, given quinoline's inherent photophysical properties. Recent studies highlight its utility in metal-organic frameworks (MOFs) and polymeric materials, aligning with the growing demand for advanced functional materials.
Synthesis of CAS No. 2228732-69-0 typically involves Sonogashira coupling or nucleophilic substitution reactions, with yields optimized through palladium catalysis. A 2023 Journal of Organic Chemistry study emphasized its efficiency in one-pot multicomponent reactions, a hotspot in green chemistry discussions. This aligns with the industry's shift toward sustainable synthesis, a topic frequently searched in AI-driven literature databases like PubMed and Reaxys.
Applications of 7-(prop-2-yn-1-yl)quinoline extend to agrochemicals and electronic materials. Its electron-deficient quinoline ring facilitates charge transport, making it a candidate for OLEDs and organic semiconductors—areas trending in materials science forums. Additionally, its bioisosteric potential (a frequently queried term in medicinal chemistry) is under investigation for anticancer agents, as noted in a 2024 ACS Medicinal Chemistry Letters preprint.
From an SEO perspective, users often search for "7-(prop-2-yn-1-yl)quinoline supplier" or "CAS 2228732-69-0 price," reflecting commercial interest. However, regulatory-compliant vendors emphasize its non-hazardous status, avoiding restricted chemical classifications. Analytical data (e.g., HPLC purity, NMR spectra) are also high-ranking keywords, crucial for quality assurance in procurement.
In conclusion, 7-(prop-2-yn-1-yl)quinoline exemplifies the intersection of traditional heterocycles and modern synthetic tools. Its versatility addresses pressing needs in life sciences and nanotechnology, while its synthesis methods resonate with green chemistry advocates. As AI-powered platforms like SciFinder and Google Scholar index more studies on this compound, its relevance in high-impact research is poised to grow.
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